molecular formula C15H23N3O2 B13325358 tert-Butyl (R)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl (R)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B13325358
M. Wt: 277.36 g/mol
InChI Key: CXRZPBQOPRVJJP-SNVBAGLBSA-N
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Description

tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its tert-butyl ester group and a chiral center at the 6-position, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with naphthyridine derivatives . The reaction conditions often require the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids has been explored to improve the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazolin-4(3H)-ones and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-10(16)11-7-8-13-12(17-11)6-5-9-18(13)14(19)20-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3/t10-/m1/s1

InChI Key

CXRZPBQOPRVJJP-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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